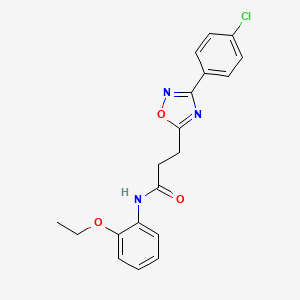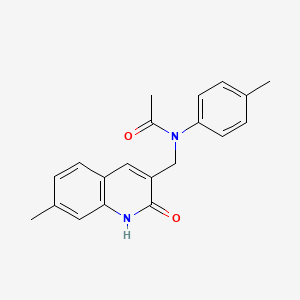
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide, also known as HMQA, is a synthetic compound that has been extensively studied for its potential use in scientific research. HMQA is a derivative of the natural compound quinine, which has been used for centuries as an anti-malarial drug.
作用機序
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide is not fully understood, but it is believed to involve the formation of a complex between N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide and the target biomolecule. This complex formation results in a change in the fluorescence properties of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide, which can be detected and used to study the biological process of interest.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been shown to have minimal toxicity and does not affect the viability of cells or tissues. However, the long-term effects of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide on biological systems are not fully understood and require further investigation.
実験室実験の利点と制限
One of the main advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide is its high selectivity for certain biomolecules, which allows for precise targeting and imaging of cellular processes. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide is relatively easy to synthesize and has a high yield. However, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has limitations in terms of its stability and solubility, which can affect its performance in certain experiments.
将来の方向性
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide. One area of interest is the development of new synthetic methods to improve the stability and solubility of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide. Additionally, there is potential for the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide in drug discovery and development, as it has been shown to have potential as a drug delivery system. Finally, further investigation is needed to fully understand the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide and its long-term effects on biological systems.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide, or N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide, is a synthetic compound that has potential applications in scientific research. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been extensively studied for its use as a fluorescent probe and chelating agent, and has been shown to have minimal toxicity. While there are limitations to the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide in certain experiments, there is potential for further research to improve its stability and solubility, and to explore its potential use in drug discovery and development.
合成法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide involves several steps, starting with the reaction of 2-hydroxy-7-methylquinoline with p-tolylacetic acid to form the intermediate compound. This intermediate is then reacted with formaldehyde and ammonium chloride to form the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide. The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been optimized over the years, resulting in high yields and purity.
科学的研究の応用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been extensively studied for its potential use in scientific research. One of the main applications of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide is as a fluorescent probe for imaging biological systems. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been shown to selectively bind to proteins and other biomolecules, making it an ideal tool for studying cellular processes. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been used as a chelating agent for metal ions, which has potential applications in the field of catalysis.
特性
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-5-8-18(9-6-13)22(15(3)23)12-17-11-16-7-4-14(2)10-19(16)21-20(17)24/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIKEBQUAYICND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate](/img/structure/B7704433.png)
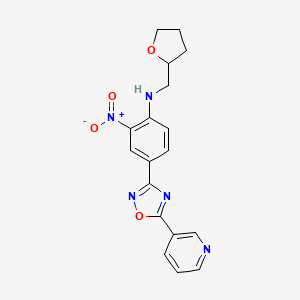
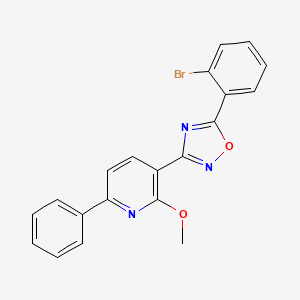
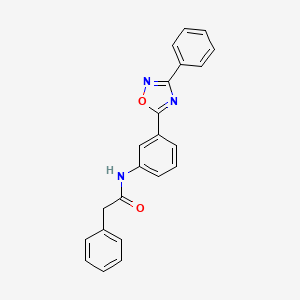
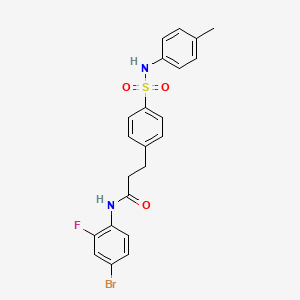
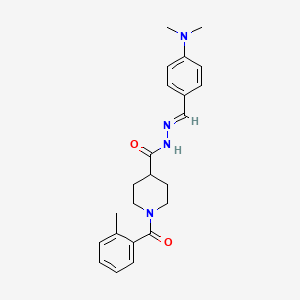

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7704491.png)
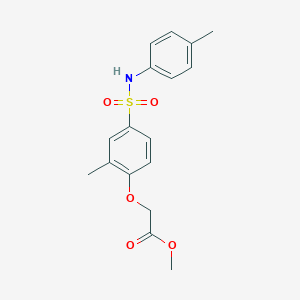
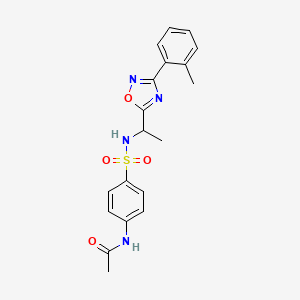
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704520.png)

